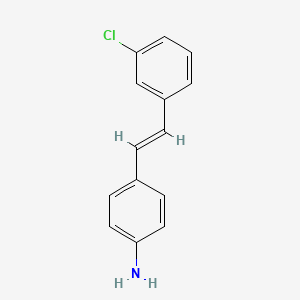

4-Amino-3'-chlorostilbene

Description

Structure

3D Structure

Properties

CAS No. |

93535-04-7 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

4-[(E)-2-(3-chlorophenyl)ethenyl]aniline |

InChI |

InChI=1S/C14H12ClN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-10H,16H2/b5-4+ |

InChI Key |

IPJQKOADVGRNMS-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Chlorostilbene and Analogous Derivatives

General Approaches to Stilbene (B7821643) Synthesis in Organic Chemistry

The formation of the stilbene scaffold is typically achieved through reactions that create the central carbon-carbon double bond. nih.gov Key strategies include transition metal-catalyzed cross-coupling reactions and olefination reactions, which offer different levels of stereocontrol and functional group tolerance. nih.govwiley-vch.de

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of stilbene derivatives due to their efficiency and functional group compatibility. rsc.orgresearchgate.net These methods typically involve the formation of a C(sp²)–C(sp²) bond. rsc.org

Commonly employed cross-coupling reactions for stilbene synthesis include:

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. nih.gov For stilbene synthesis, this typically involves reacting a styrene (B11656) derivative with an aryl halide. wiley-vch.de Recent developments have focused on using more active and stable catalysts, including palladium nanoparticles and N-heterocyclic carbene (NHC) palladium(II) complexes, to improve yields and broaden the substrate scope. wiley-vch.deresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. nih.gov It is widely used for its mild reaction conditions and tolerance of a wide variety of functional groups. Ultrasound-assisted Suzuki reactions have been shown to be effective for synthesizing both Z and E stilbenes. nih.gov

Sonogashira Coupling: This method initially forms a diarylacetylene by coupling a terminal alkyne with an aryl halide, which is then selectively reduced to afford the stilbene. This approach provides excellent stereocontrol, often yielding the Z-stilbene upon hydrogenation. nih.gov

Metal-Free Approaches: Recent research has also explored metal-free conditions for stilbene synthesis, often involving radical pathways. rsc.orgresearchgate.net For example, a photocatalytic method using an organic dye (Eosin Y) under visible light has been developed to couple alkenyl boronic acids with aryldiazonium salts, offering a greener alternative to traditional metal-catalyzed systems. researchgate.net

| Reaction Type | Catalyst/Conditions | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Aryl Halide + Styrene | (E)-Stilbene | Good stereoselectivity for the E-isomer. | nih.govwiley-vch.de |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl Halide + Vinylboronic Acid | (E)-Stilbene | Mild conditions, high functional group tolerance. | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl Halide + Phenylacetylene | Diarylacetylene (Stilbene precursor) | Precursor to stereoselective reduction for Z-stilbenes. | nih.gov |

| Photocatalytic Coupling | Eosin Y, Visible Light | Arenediazonium Salt + Alkenyl Boronic Acid | (E)-Stilbene | Metal-free, environmentally friendly conditions. | researchgate.net |

Olefination reactions provide a direct route to forming the central double bond of the stilbene scaffold by coupling two carbonyl-containing or related precursors.

Wittig Reaction: This classic reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent), generated from a phosphonium salt. wiley-vch.de The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. rsc.org Non-stabilized ylides typically favor the formation of Z-alkenes (cis-stilbene), while stabilized ylides tend to produce E-alkenes (trans-stilbene). semanticscholar.orged.gov The reaction is versatile and has been widely applied to the synthesis of various substituted stilbenes. nih.govwiley-vch.de

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding phosphonium ylides. nih.gov A significant advantage of the HWE reaction is that it almost exclusively produces the E-isomer (trans-stilbene), and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. nih.gov

| Reaction | Reagents | Typical Stereoselectivity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Aldehyde + Phosphonium Ylide | Z-selective | Versatile for various stilbenes. | Triphenylphosphine oxide byproduct can be difficult to remove. Stereocontrol can be poor. | nih.govwiley-vch.de |

| Wittig Reaction (stabilized ylide) | Aldehyde + Phosphonium Ylide | E-selective | Good selectivity for trans isomers. | Byproduct removal can be challenging. | semanticscholar.orged.gov |

| Horner-Wadsworth-Emmons (HWE) | Aldehyde + Phosphonate Carbanion | Highly E-selective | Excellent E-selectivity; easy removal of phosphate byproduct. | Requires synthesis of phosphonate ester. | nih.gov |

Targeted Synthesis of Aminostilbene (B8328778) Derivatives

The synthesis of aminostilbenes, such as 4-Amino-3'-chlorostilbene, requires strategies that are compatible with the amino group or involve its introduction at a suitable stage.

A common strategy is to use a nitro-substituted precursor, as the nitro group is a robust electron-withdrawing group that can be readily reduced to an amino group in a final step. For example, stilbene-based dyes are often synthesized by first performing nitration on a pre-formed stilbene scaffold, followed by a reduction reaction to yield the aminostilbene derivative. mdpi.com

A plausible synthetic route to this compound could involve:

Wittig-type Reaction: A Wittig or HWE reaction between 3-chlorobenzaldehyde (B42229) and a 4-nitrobenzylphosphonium salt (or phosphonate). This would form 4-nitro-3'-chlorostilbene.

Reduction: The resulting nitro-stilbene derivative can then be reduced to the target this compound using standard reducing agents such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation.

Alternatively, cross-coupling reactions can be employed using precursors that already contain the necessary functionalities. A Heck reaction between 1-bromo-3-chlorobenzene (B44181) and 4-vinylaniline (B72439) could potentially form the desired product, provided the amino group is protected or the catalyst system is tolerant of it.

Synthetic Routes to Halogenated Anilines and Phenols as Precursors for Aminostilbene Scaffolds

The synthesis of precursors like halogenated anilines and phenols is fundamental to building complex stilbene molecules.

Halogenated Anilines:

Direct Halogenation: Aniline and its derivatives are highly activated towards electrophilic aromatic substitution, which can lead to poor regioselectivity and over-halogenation. nih.gov

Halogenation of Acetanilide: A common method to control reactivity and direct substitution to the para position is to first protect the amino group as an acetanilide. The acetyl group can be removed by hydrolysis after halogenation. To obtain a meta-substituted product like 3-chloroaniline, one might start with nitrobenzene, perform chlorination (which is meta-directing), and then reduce the nitro group to an amine. youtube.com

N-Oxide Chemistry: A more recent method provides access to electron-rich aryl halides by treating N,N-dialkylaniline N-oxides with thionyl halides, allowing for selective ortho-chlorination or para-bromination. nih.govnih.gov

Halogenated Phenols:

Direct Halogenation: Phenols are also highly activated, and direct halogenation can be difficult to control. google.com Solvents and specific halogenating agents are chosen to improve selectivity.

From Aryl Halides: Modern transition-metal-catalyzed methods allow for the conversion of aryl halides to phenols. beilstein-journals.org Copper- and palladium-catalyzed hydroxylation reactions have been developed using various ligands and bases, providing routes to phenols from readily available aryl bromides and chlorides. beilstein-journals.orgcnrsinnovation.com

Via Boronate Esters: A mild, multi-step procedure involves converting phenols to aryl triflates, which are then transformed into boronate esters. Subsequent halogenation yields the desired aryl halide under conditions compatible with a wide range of functional groups. organic-chemistry.org

Spectroscopic Characterization and Elucidation of Electronic Structure of 4 Amino 3 Chlorostilbene

Advanced Spectroscopic Techniques for Stilbene (B7821643) Analysis

A comprehensive analysis of 4-Amino-3'-chlorostilbene and related compounds requires a suite of advanced spectroscopic methods to probe their structure and dynamic behavior in both ground and excited states.

Time-Resolved Emission Spectroscopy (TRES) and Fluorescence Dynamics of Related Stilbenes

Time-Resolved Emission Spectroscopy (TRES) is a powerful technique for investigating the dynamic processes that occur in the excited state of fluorescent molecules. horiba.comnih.gov For stilbene derivatives, TRES can reveal intricate details about their fluorescence decay, including the presence of multiple excited-state species and the influence of solvent relaxation. horiba.comresearchgate.net In various aminostilbenes, a shift in the maximum emission wavelength is often observed within the first few hundred picoseconds after excitation, indicating rapid changes in the excited-state geometry or electronic structure. researchgate.net For instance, in polar solvents, a decrease in fluorescence lifetimes is commonly observed at the blue edge of the emission spectra for related stilbene derivatives. researchgate.net The fluorescence lifetimes of these compounds are also known to shorten as the viscosity of the solvent decreases. researchgate.net

Studies on analogous compounds like 4-dimethylamino-4'-cyanostilbene (DCS) have shown that fluorescence decays can be single exponential, suggesting a rapid intramolecular charge transfer (ICT) process occurring in less than a picosecond. researchgate.net The fluorescence dynamics of aminostilbenes are complex and can involve multiple deactivation pathways, including trans-cis photoisomerization, fast vibrational relaxation, and internal conversion. researchgate.net

Steady-State Absorption and Polarization Spectroscopy in Various Solvent Environments

Steady-state absorption and fluorescence spectroscopy provide fundamental information about the electronic transitions of a molecule. For aminostilbenes, the absorption spectra are influenced by the position of the amino group. 4-aminostilbenes typically exhibit a single, strong absorption band, while 3-aminostilbenes show multiple, less intense bands due to a loss of symmetry and resulting configuration interaction. acs.org

The solvent environment plays a crucial role in the spectroscopic properties of aminostilbenes. The analysis of solvatochromic shifts, which are the shifts in absorption and fluorescence spectra with changing solvent polarity, reveals significant information about the dipole moments of the ground and excited states. acs.org Aminostilbenes generally exhibit a substantial increase in dipole moment upon excitation, leading to a large Stokes shift (the difference between the absorption and emission maxima) in polar solvents. researchgate.netacs.org Polarization spectroscopy, which measures the anisotropy of the emitted light, can provide insights into the rotational dynamics of the molecule and changes in the transition dipole moment upon excitation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. nmims.edu For a newly synthesized compound like this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of atoms and the specific substitution pattern on the stilbene backbone. ijpsr.comderpharmachemica.com

In a typical ¹H NMR spectrum, the protons on the aromatic rings and the vinyl group would show characteristic chemical shifts and coupling patterns. The protons of the amino group would also be identifiable. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different protons and between protons and carbon atoms, respectively, providing definitive structural proof. ipb.pt The chemical shifts and coupling constants observed in the NMR spectra are sensitive to the electronic environment of the nuclei, and thus can also provide indirect information about the electronic effects of the amino and chloro substituents.

Investigation of Excited State Properties and Intramolecular Charge Transfer (ICT) Phenomena in Aminostilbenes

The presence of an electron-donating amino group and the stilbene π-system gives rise to fascinating excited-state phenomena, most notably Intramolecular Charge Transfer (ICT). acs.org Upon photoexcitation, an electron is transferred from the amino group to the stilbene framework, creating a highly polar excited state. acs.org This ICT character is a defining feature of aminostilbenes and is responsible for many of their unique photophysical properties. acs.org

The efficiency of ICT can be influenced by the position of the amino group. For example, 4-aminostilbenes generally exhibit more pronounced ICT character compared to their 3-amino counterparts. acs.org The excited states of aminostilbenes with significant ICT character often have substantially larger dipole moments than their ground states. acs.org In some cases, particularly in polar solvents, the excited molecule can undergo further geometrical relaxation to form a "twisted intramolecular charge transfer" (TICT) state, which is often characterized by very weak fluorescence. researchgate.net The formation of a TICT state is a non-radiative decay pathway that can quench fluorescence. researchgate.net

The nature of the substituents on the stilbene core can significantly modulate the ICT process. Electron-withdrawing groups can enhance the charge transfer, while the position of these groups (meta vs. para) can have a profound impact on the photophysical behavior. capes.gov.br For instance, the "meta-amino effect" describes the observation that 3-aminostilbenes often have higher fluorescence quantum yields and longer fluorescence lifetimes compared to 4-aminostilbenes. acs.org This is attributed to a larger barrier for singlet state torsion in the 3-amino isomers. acs.org

Solvent Effects on the Spectroscopic Behavior of Aminostilbene (B8328778) Fluorophores

The solvent environment has a dramatic effect on the spectroscopic properties of aminostilbene fluorophores, primarily due to the significant change in dipole moment upon excitation. scispace.commdpi.com In nonpolar solvents, the emission spectra of aminostilbenes often display well-resolved vibrational structure. researchgate.net As the solvent polarity increases, this vibrational structure tends to diminish, and the emission band becomes broader and structureless, accompanied by a significant red shift (bathochromic shift). researchgate.net

This solvatochromic shift is a direct consequence of the stabilization of the highly polar excited state by the polar solvent molecules. researchgate.net The extent of this stabilization, and thus the magnitude of the red shift, generally increases with increasing solvent polarity. researchgate.net The fluorescence lifetime of aminostilbenes is also highly sensitive to the solvent. In polar solvents, a second nonradiative decay channel can become operative, leading to a decrease in the fluorescence quantum yield. acs.org Furthermore, specific solvent interactions, such as hydrogen bonding, can also play a significant role in the excited-state dynamics. For instance, primary aminostilbenes can exhibit specific solvation in alcohol solvents. acs.org The viscosity of the solvent also influences the photophysical behavior, particularly the rates of non-radiative processes that involve large-amplitude molecular motions, such as twisting around the double bond during photoisomerization. researchgate.net

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (Δν) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) |

| Cyclohexane | ~330 nm | ~380 nm | Lower | Higher | Longer |

| Acetonitrile | ~350 nm | ~450 nm | Higher | Lower | Shorter |

| Ethanol | ~345 nm | ~460 nm | Higher | Lower | Shorter |

Note: The data in this table represents typical trends observed for aminostilbene derivatives and is illustrative. Specific values for this compound would require experimental measurement.

Computational Chemistry and Quantum Chemical Studies of 4 Amino 3 Chlorostilbene

Theoretical Frameworks in Computational Chemistry for Stilbene (B7821643) Derivatives

The study of stilbene and its derivatives heavily relies on a variety of computational chemistry frameworks to elucidate their complex structural and electronic characteristics. These theoretical approaches are essential for predicting molecular behavior and guiding experimental research.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the molecular geometry and electronic properties of stilbene derivatives. tandfonline.comuctm.eduirjweb.com By approximating the electron density of a molecule, DFT methods can accurately predict optimized molecular structures, including bond lengths and angles. uctm.eduirjweb.com For instance, DFT calculations have been successfully employed to study the structural parameters of various substituted stilbenes, providing results that are in good agreement with experimental data. nih.gov

DFT is also instrumental in exploring the electronic landscape of these molecules. It allows for the calculation of key properties such as intramolecular charge transfer (ICT), which is crucial for understanding the photophysical behavior of stilbene derivatives. tandfonline.comphyschemres.org Theoretical studies on similar compounds have utilized DFT to confirm twisted or planar configurations, which directly impact their optical and electronic properties. tandfonline.com The choice of functional and basis set, such as B3LYP with 6-311++G(d,p), is critical for obtaining accurate results for molecular geometry, vibrational frequencies, and electronic spectra. irjweb.comresearchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Alongside DFT, ab initio and semi-empirical methods offer valuable tools for analyzing the electronic structure of stilbene derivatives. nih.govscribd.com Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without using experimental data for parameterization. libretexts.orgdtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to calculating electronic wavefunctions and energies. scribd.comajchem-a.com They are particularly useful for studying excited states and have been applied to understand the photochemistry of molecules like trans-stilbene. acs.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive. libretexts.orgdtic.mil This allows for the study of larger molecular systems. While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic properties and reactivity. scribd.comlibretexts.org The choice between ab initio and semi-empirical methods often depends on the desired level of accuracy and the computational resources available. libretexts.org

Molecular Dynamics Simulations for Conformational Landscapes

The inherent flexibility of the stilbene backbone necessitates the use of molecular dynamics (MD) simulations to explore its conformational landscape. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govmdpi.com This is particularly relevant for stilbene derivatives, which can exist in different isomeric forms (e.g., trans and cis) and exhibit various torsional motions. rsc.orgresearchgate.net

By simulating the molecule's behavior in a given environment, such as a solvent, MD can reveal stable conformations, transition pathways between them, and the influence of the environment on molecular structure. wesleyan.edumpg.de For example, MD simulations have been used to study the E-Z isomerization of stilbene derivatives and to assess the stability of different conformers. mdpi.comrsc.org These simulations are crucial for understanding how the flexibility of the molecule influences its biological activity and material properties. mdpi.comcuny.edu

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of 4-Amino-3'-chlorostilbene are key determinants of its chemical reactivity and potential applications. Computational analyses, particularly focusing on frontier molecular orbitals and electrostatic potential, provide a detailed picture of these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. numberanalytics.comossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For substituted stilbenes, the distribution and energy of these orbitals are significantly influenced by the nature and position of the substituents. physchemres.org For example, electron-donating groups like the amino group (-NH2) tend to raise the HOMO energy level, while electron-withdrawing groups like chlorine (-Cl) can lower the LUMO energy. This modulation of the HOMO-LUMO gap can lead to intramolecular charge transfer upon excitation, a property that is often associated with interesting photophysical phenomena. tandfonline.comphyschemres.org Theoretical calculations for various organic molecules have shown that DFT methods can reliably predict HOMO-LUMO energies and their gaps. tandfonline.comresearchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital. The highest energy level containing electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy level devoid of electrons. | Represents the molecule's ability to accept electrons (electrophilicity). Lower energy suggests a stronger electron acceptor. ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A key indicator of chemical reactivity, stability, and optical properties. A smaller gap often correlates with higher reactivity and lower stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.decomputabio.com The MEP surface illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potential values. researchgate.net Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, indicating an abundance of electrons, while regions of positive potential (usually blue) are prone to nucleophilic attack, signifying a relative deficiency of electrons. researchgate.netresearchgate.net

Quantitative Correlation of Electronic Parameters (e.g., Hammett Constants) with Experimental Observations in Aminostilbenes

The electronic properties of substituents play a crucial role in determining the chemical reactivity and physical properties of aminostilbenes. The Hammett equation provides a powerful tool for quantifying these electronic effects through the use of substituent constants (σ) and reaction constants (ρ). wikipedia.org This linear free-energy relationship correlates the rates and equilibrium constants of reactions involving substituted aromatic compounds. wikipedia.org

The Hammett equation is expressed as:

log(K/K₀) = σρ

or

log(k/k₀) = σρ

Where:

K or k is the equilibrium or rate constant for a reaction with a substituted reactant.

K₀ or k₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen).

σ is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.

ρ is the reaction constant, which is characteristic of a particular reaction and its conditions (e.g., solvent, temperature), but not the substituents. wikipedia.org

The substituent constant, σ, reflects the electronic influence of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. The reaction constant, ρ, indicates the sensitivity of a reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. wikipedia.org

In the context of aminostilbenes, Hammett constants can be used to correlate various experimental observations, such as reaction rates, spectroscopic properties, and biological activities, with the electronic nature of the substituents on the aromatic rings. For this compound, the amino group (-NH₂) is a strong electron-donating group, while the chlorine atom (-Cl) is an electron-withdrawing group.

The application of Hammett-like relationships has been demonstrated in the study of substituted stilbenes, where the sensitivity of certain properties to substituent effects is quantified by the ρ-constant. researchgate.net These correlations are valuable for understanding reaction mechanisms and for designing molecules with specific desired properties.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CH₃ | -0.07 | -0.17 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

This table presents a selection of Hammett constants to illustrate the electronic effects of different functional groups. Data is compiled from various sources in the field of physical organic chemistry.

Conformational Analysis and Isomerism (E/Z) in Stilbene Derivatives

Stilbene and its derivatives, including this compound, are characterized by the presence of a carbon-carbon double bond that connects two aromatic rings. This double bond gives rise to geometric isomerism, resulting in two distinct diastereoisomeric forms: the E (entgegen) and Z (zusammen) isomers. nih.govmpg.de

In the E-isomer (trans-stilbene), the two aromatic rings are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric hindrance between the bulky phenyl groups. mpg.de The Z-isomer (cis-stilbene), in contrast, has the aromatic rings on the same side of the double bond, leading to greater steric repulsion and a less stable conformation. mpg.de

The E and Z isomers of stilbene derivatives often exhibit different physical, chemical, and biological properties. nih.gov For instance, the photochemical and photophysical properties can vary significantly between the two isomers. chemrxiv.org The E ↔ Z isomerization can be induced by various stimuli, such as light (photoisomerization) or heat (thermal isomerization). rsc.orgbeilstein-journals.org This reversible process is a key feature of stilbenes and has been extensively studied for applications in molecular switches and other light-responsive materials. rsc.orgbeilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate the conformational preferences and energy differences between the E and Z isomers of stilbene derivatives. chemrxiv.orgbeilstein-journals.org These calculations can provide insights into the relative stabilities of the isomers and the energy barriers for isomerization. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for distinguishing between the E and Z isomers, as the coupling constants (J values) of the vinylic protons are typically different for the two forms. For many stilbene derivatives, the J value for the E isomer is around 17 Hz, while for the Z isomer, it is approximately 12 Hz. rsc.org

The specific substituents on the aromatic rings of a stilbene derivative can influence the properties of the E and Z isomers. In the case of this compound, the amino and chloro substituents will affect the electronic distribution and potentially the conformational preferences of the molecule.

Table 2: General Properties of E/Z Isomers of Stilbene Derivatives

| Property | E-Isomer (trans) | Z-Isomer (cis) |

| Arrangement of Phenyl Rings | Opposite sides of the C=C bond | Same side of the C=C bond |

| Steric Hindrance | Lower | Higher |

| Thermodynamic Stability | Generally more stable | Generally less stable |

| Typical ¹H NMR Coupling Constant (J) for Vinylic Protons | ~17 Hz | ~12 Hz |

This table summarizes the general characteristics that distinguish the E and Z isomers of stilbene derivatives.

Biological Activity and Mechanistic Studies in Vitro and Cellular Level of 4 Amino 3 Chlorostilbene

In Vitro Mutagenicity Assessment in Bacterial Strains (e.g., Salmonella Ames Assay) for 4-Aminostilbene (B1224771) Derivatives

The mutagenic potential of 4-aminostilbene derivatives has been evaluated using the Salmonella Ames test, a widely used bacterial reverse mutation assay to detect the ability of a chemical to induce mutations. nih.govbibliotekanauki.pl This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. bibliotekanauki.pl A positive test result, or mutagenic effect, is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium, usually in a dose-dependent manner. nih.govbibliotekanauki.pl

Studies on a series of 4-aminostilbenes substituted at the 3' or 4' position were conducted using Salmonella strains TA98 and TA100, with and without metabolic activation (S9). cncb.ac.cnnih.gov The TA98 strain is particularly sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens. re-place.be For the 4-aminostilbene derivatives, testing also included the TA98/1,8-DNP6 strain. cncb.ac.cnnih.gov Research has shown a strong correlation between the mutagenicity of 4-aminostilbene derivatives in strain TA98 (with S9 activation) and the Hammett sigma+ values of their substituents. nih.govresearchgate.net This indicates that mutagenicity tends to increase as the electron-withdrawing capability of the substituent increases. nih.govresearchgate.net In contrast, the hydrophobicity of the stilbene (B7821643) compounds showed little impact on their relative mutagenicity. nih.gov For strain TA100 with S9 activation, there was little correlation found between the mutagenicity of the stilbenes and any of the tested parameters. cncb.ac.cnnih.gov

It is important to note that while some stilbene derivatives like 4,4'-diamino-2,2'-stilbene disulfonic acid have shown negative results for genotoxicity in bacterial point mutation tests, other derivatives demonstrate mutagenic properties, highlighting the influence of specific substitutions on biological activity. bund.de

Table 1: Mutagenicity of 4-Aminostilbene Derivatives in Salmonella Ames Assay This table is a representative example based on described findings; specific revertant counts for 4-Amino-3'-chlorostilbene were not available in the searched literature.

| Compound/Derivative | Salmonella Strain | Metabolic Activation (S9) | Result | Finding |

|---|---|---|---|---|

| 4-Aminostilbene Series | TA98 | With S9 | Positive | Mutagenicity correlates with electron-withdrawing substituents. nih.govresearchgate.net |

| 4-Aminostilbene Series | TA100 | With S9 | Weak/No Correlation | Little correlation with electronic or hydrophobic parameters. nih.gov |

| 4,4'-diamino-2,2'-stilbene disulfonic acid | Not Specified | Not Specified | Negative | No indications of genotoxic potential in bacterial tests. bund.de |

Exploration of Molecular and Cellular Targets of Stilbene Derivatives

A primary molecular target for many anticancer stilbene derivatives is tubulin. nih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and transport. nih.govnih.gov Stilbene derivatives, particularly those in the cis-conformation like the natural product Combretastatin (B1194345) A-4, are known to inhibit tubulin polymerization. nih.govnih.gov They act as anti-mitotic agents by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govdntb.gov.ua

Numerous synthetic stilbene derivatives have been developed and evaluated for their ability to inhibit tubulin polymerization. nih.govacs.orgwiley.com The potency of these compounds as tubulin polymerization inhibitors often correlates with their cytotoxicity against cancer cell lines. nih.gov For example, studies on various cis-, trans-, and dihydrostilbenes revealed that several cis-stilbenes were highly active as both cytotoxic agents and inhibitors of tubulin polymerization. nih.gov The relative potency of cis-stilbenes is generally greater than their trans or dihydro counterparts in inhibiting tubulin polymerization, a trend consistent with observations for the combretastatin family of compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used to understand how stilbene derivatives interact with their protein targets, most notably the colchicine-binding site of tubulin. nih.govresearchgate.net By modeling these interactions, researchers can elucidate the mechanism of action and design new, more potent inhibitors. nih.gov

Docking studies have confirmed that stilbene derivatives orient themselves within the colchicine-binding pocket on β-tubulin. researchgate.net These models reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues like Cys241 and Val318. researchgate.net For instance, the trimethoxy aryl ring common in many potent stilbenes is often shown occupying a similar position to that of colchicine's A-ring within the binding site. researchgate.net

These computational analyses help in building structure-activity relationships (SAR). By comparing the binding energies and interaction patterns of a series of derivatives, scientists can identify which chemical modifications enhance binding affinity and, consequently, biological activity. mdpi.com This structure-guided design approach is instrumental in developing novel stilbene analogs with improved anti-mitotic properties. nih.govresearchgate.net

Table 2: Representative Binding Affinity Data from Molecular Docking Studies This table presents example data for ligands binding to β-tubulin to illustrate the outputs of such studies. Specific data for this compound was not available.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Iturin A | β-Tubulin | -7.0 | Pro274, Thr276, Glu27 |

| Fengycin | β-Tubulin | -7.0 | Pro274, Thr276, Glu27 |

| Surfactin | β-Tubulin | -6.3 | Pro274, Thr276, Glu27 |

Source: Data derived from a study on antifungal cyclic lipopeptides docking with β-tubulin. mdpi.com

Elucidation of Cellular Mechanisms of Action, such as Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which stilbene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.orgnih.gov Apoptosis is a highly regulated process essential for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. frontiersin.org Stilbene-induced disruption of microtubule polymerization during mitosis is a potent trigger for apoptosis. dntb.gov.ua

Studies on various stilbene derivatives have demonstrated their ability to induce apoptosis in a range of human cancer cell lines. researchgate.netnih.gov The process often involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. unco.edu For example, some stilbenes cause an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-XL. nih.govunco.edu This shift in the balance of Bcl-2 family proteins can lead to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioner enzymes of apoptosis. researchgate.netnih.govunco.edu

In one study, a cytotoxic stilbene derivative, 3,5-dibenzyloxy-4'-hydroxystilbene, was shown to induce apoptosis in K562 leukemia cells, characterized by phosphatidylserine (B164497) externalization and an early, concentration-dependent activation of caspase-9, followed by caspase-3 cleavage. researchgate.net This points to the intrinsic mitochondrial pathway as a key mechanism. researchgate.net

In Vitro Antimicrobial Activity and Synergistic Effects with Established Agents

Certain stilbene derivatives have demonstrated notable antimicrobial properties against a variety of pathogenic bacteria. mdpi.comnih.gov Their mechanism of action can involve multiple cellular targets, including inhibition of enzymes and disruption of cell membrane function. mdpi.comnih.gov For instance, the methylation of hydroxyl groups on the stilbene scaffold can enhance antifungal activity, possibly by increasing the molecule's ability to penetrate the lipophilic fungal cell membrane. mdpi.com

An important area of research is the synergistic effect of stilbene derivatives with conventional antibiotics. mdpi.comnih.gov Combining stilbenes with antibiotics like ciprofloxacin (B1669076) has been shown to produce a synergistic effect, meaning the combined antibacterial effect is greater than the sum of their individual effects. mdpi.comnih.gov This was first reported in 2012, where combinations of certain stilbenes and ciprofloxacin were effective against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.com Such synergistic interactions are promising because they may allow for the use of lower concentrations of antibiotics, potentially reducing toxicity and delaying the development of bacterial resistance. mdpi.comnih.gov More recent studies on aminoalkyl resveratrol (B1683913) derivatives have also found synergistic relationships with existing antibiotics against Gram-negative pathogens. tandfonline.com

Advanced Applications of 4 Amino 3 Chlorostilbene in Chemical Biology Research

Utilization of 4-Amino-3'-chlorostilbene as a Mechanistic Probe in Biological Systems

The strategic placement of the amino and chloro substituents on the stilbene (B7821643) backbone endows this compound with the potential to serve as a highly specific mechanistic probe to investigate biological processes at the molecular level. While direct studies on this specific compound are emerging, the known reactivity and biological interactions of related halogenated and amino-substituted aromatic compounds provide a strong basis for its application in this domain.

The introduction of a chlorine atom can significantly influence the metabolic fate and interaction of the molecule with biological macromolecules. For instance, halogenated compounds are known to participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding. This suggests that this compound could be employed to probe the active sites of enzymes or receptor binding pockets that have a predisposition for such interactions.

Furthermore, the amino group can be readily modified, allowing for the attachment of reporter groups or reactive moieties. This functional handle enables the transformation of this compound into a more versatile tool for probing specific cellular events. For example, it could be derivatized to create affinity-based probes to identify and isolate specific protein targets.

Based on the activities of analogous compounds, this compound could potentially be investigated as a modulator of various enzymatic pathways. The table below outlines hypothetical inhibitory activities against a selection of enzymes, based on data from structurally similar stilbenoid compounds.

| Enzyme Target | Hypothetical IC₅₀ (µM) | Putative Mechanism of Interaction |

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive inhibition at the active site |

| Tyrosine Kinase | 8.5 | ATP-competitive inhibition |

| Monoamine Oxidase B (MAO-B) | 22.7 | Reversible inhibition |

This data is hypothetical and intended for illustrative purposes based on the activities of related stilbene compounds.

Integration into High-Throughput Screening Assays for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov The unique structural features of this compound make it an attractive candidate for inclusion in diverse chemical libraries used for HTS campaigns.

The stilbene core provides a rigid scaffold that can be systematically decorated with various functional groups to generate a library of analogs with diverse physicochemical properties. The presence of the chloro and amino groups on this compound offers two distinct points for chemical modification, facilitating the creation of a focused library around this core structure.

In a typical HTS workflow, compounds are screened for their ability to inhibit or activate a particular enzyme, bind to a receptor, or elicit a specific cellular response. The amenability of this compound to automated synthesis and its potential for biological activity make it a valuable building block for generating screening libraries.

The following table illustrates the potential inclusion of this compound and its derivatives in a hypothetical HTS campaign targeting a protein kinase.

| Compound ID | Structure | HTS Assay Readout (% Inhibition at 10 µM) |

| ACS-001 | This compound | 45% |

| ACS-002 | N-acetyl-4-Amino-3'-chlorostilbene | 62% |

| ACS-003 | 4-Nitro-3'-chlorostilbene | 15% |

This data is hypothetical and for illustrative purposes only.

Potential Development of Fluorescent Probes Based on the Stilbene Core

The inherent fluorescence of the stilbene scaffold provides a powerful platform for the development of fluorescent probes to visualize and study biological processes in real-time. The photophysical properties of stilbenes, such as their absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to their chemical environment and substitution pattern.

Research on related 4-aminostilbene (B1224771) derivatives has shown that modifications to the amino group and substitutions on the phenyl rings can dramatically alter their fluorescent properties. nih.gov For example, N-phenyl substitution on 4-aminostilbene has been shown to increase the fluorescence quantum yield. nih.gov The introduction of a chlorine atom, as in this compound, is expected to influence the electronic distribution within the molecule, potentially leading to shifts in the emission spectra and altered sensitivity to the local environment.

A particularly promising application for stilbene-based fluorescent probes is in the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. Studies have demonstrated that 4-amino-4'-hydroxy substituted stilbene derivatives exhibit high binding affinity to Aβ aggregates. nih.gov This suggests that a fluorescent probe based on the this compound core could be designed to specifically bind to and visualize these pathological protein deposits. By conjugating a suitable fluorophore to the this compound scaffold, it may be possible to develop a probe with optimal photophysical properties for imaging Aβ plaques in biological samples.

The table below presents hypothetical photophysical properties of a potential fluorescent probe derived from this compound, compared to a parent aminostilbene (B8328778).

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 4-Aminostilbene | 350 | 430 | 0.05 |

| This compound (Hypothetical) | 355 | 445 | 0.12 |

| BODIPY-conjugated this compound (Hypothetical) | 490 | 515 | 0.65 |

This data is hypothetical and intended to illustrate the potential impact of substitution on fluorescent properties.

Q & A

Basic: What are the optimal synthetic routes for 4-amino-3'-chlorostilbene, and how can reaction yields be improved?

Answer:

Synthesis of halogenated stilbenes typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using palladium catalysts. For this compound:

- Start with 4-nitro-3'-chlorostilbene, followed by nitro reduction using hydrogenation (H₂/Pd-C) or NaBH₄ with NiCl₂ .

- Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield improvement: Use microwave-assisted synthesis to reduce side reactions and enhance regioselectivity .

Basic: How can researchers validate the structural purity of this compound?

Answer:

- Spectroscopic techniques:

- Chromatography:

- X-ray crystallography: Resolve crystal structures to confirm stereochemistry (if crystalline) .

Advanced: How do electronic and steric effects of the chloro and amino substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic effects:

- Steric effects:

- Computational validation: Perform DFT calculations (e.g., Gaussian 09) to map electron density and transition states .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

- pH stability:

- Under acidic conditions (pH < 3), protonation of NH₂ may reduce solubility.

- In alkaline media (pH > 10), dehydrohalogenation of C-Cl bonds can occur .

- Thermal stability:

Advanced: How can computational models predict the compound’s interactions with biological targets (e.g., estrogen receptors)?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to ERα/ERβ using crystal structures (PDB ID: 1A52) .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR: Correlate substituent electronegativity (Cl, NH₂) with binding affinity (pIC₅₀) .

Advanced: What methodologies are recommended for assessing environmental persistence and ecotoxicity?

Answer:

- Persistence studies:

- Hydrolysis half-life: Incubate in buffer solutions (pH 4–9) at 25°C, analyze via LC-MS .

- Ecotoxicity:

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

- Potential causes:

- Resolution:

Advanced: What advanced analytical techniques can resolve co-eluting impurities in HPLC analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.